molecular formula C23H22O5 B4045450 ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE

ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE

Cat. No.: B4045450
M. Wt: 378.4 g/mol
InChI Key: FKZHWURIDZWGJQ-UHFFFAOYSA-N
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Description

ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE is a synthetic chromene derivative characterized by a cyclopenta[c]chromen core fused with a substituted phenylacetate group. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a 7-methyl substituent, a 4-oxo group, and a cyclopentane ring fused to the chromene system, which may influence its stereoelectronic properties and reactivity.

Properties

IUPAC Name

ethyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-3-26-23(25)21(15-8-5-4-6-9-15)27-18-12-14(2)13-19-20(18)16-10-7-11-17(16)22(24)28-19/h4-6,8-9,12-13,21H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHWURIDZWGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE typically involves the reaction of 7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-ol with ethyl 2-bromo-2-phenylacetate in the presence of a base such as triethylamine (TEA) in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated to around 70°C and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE with structurally related chromene derivatives from the literature:

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Functional Groups
This compound (Target) Not provided Not provided 7-methyl, 4-oxo, cyclopentane ring, phenylacetate Not available Ester (–COO–), lactone (–C=O), ether (–O–)
Compound 4f C₂₃H₁₇N₃O₅S 447.46 3-oxo-3H-benzo[f]chromen-2-yl, thiazolidinone 228–230 Carboxylic acid (–COOH), amide (–CONH–), cyanide (–C=N)
Compound 4g C₂₃H₁₉N₃O₆S 465.47 8-methoxy-2-oxo-2H-chromen-3-yl, thiazolidinone 206–208 Methoxy (–OCH₃), carboxylic acid (–COOH), lactone (–C=O)
ETHYL 2-([4'-(2-ETHOXY-2-OXO-1-PHENYLETHOXY)[1,1'-BIPHENYL]-4-YL]OXY)-2-PHENYLACETATE C₃₂H₃₀O₆ 510.58 Biphenyl, ethoxy-oxo-phenylethoxy Not available Ester (–COO–), ether (–O–), ketone (–C=O)

Structural and Functional Differences

Core Structure: The target compound’s cyclopenta[c]chromen core distinguishes it from biphenyl-based analogs (e.g., ) and simpler chromen derivatives (e.g., 4f, 4g ). The cyclopentane ring may enhance rigidity and π-conjugation compared to non-fused systems.

Substituents : The 7-methyl and 4-oxo groups in the target compound contrast with the methoxy, bromo, or benzo-fused substituents in analogs like 4g and 4h . These substitutions likely alter solubility and intermolecular interactions.

Research Findings and Data

Stability and Reactivity

  • The cyclopenta[c]chromen core may enhance thermal stability compared to non-fused chromenes. However, decomposition under high heat (as noted for related compounds ) remains a concern.
  • Ester groups in the target compound are susceptible to hydrolysis under acidic/basic conditions, similar to analogs .

Notes

Biological Activity

Ethyl 2-({7-Methyl-4-Oxo-1H,2H,3H,4H-Cyclopenta[C]Chromen-9-Yl}Oxy)-2-Phenylacetate is a synthetic compound belonging to the flavonoid family, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5C_{19}H_{18}O_5. The structure features a chromene moiety linked to a phenylacetate group, which is critical for its biological interactions. The presence of the chromene structure suggests potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavonoids are well-documented for their antioxidant properties. This compound has been shown to scavenge free radicals effectively. Studies indicate that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Research has demonstrated that flavonoids can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial in conditions like arthritis and cardiovascular diseases .

Anticancer Potential

Several studies have explored the anticancer properties of flavonoids. This compound has shown promise in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation through cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Enzymes : Enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Cell Signaling Pathways : Modulates signaling pathways such as NF-kB and MAPK that are involved in inflammation and cancer progression.
  • Cytochrome P450 Enzymes : Influences the metabolism of xenobiotics through interaction with cytochrome P450 enzymes .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of several flavonoids including this compound, it was found to exhibit significant DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Study 2: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a notable reduction in paw edema induced by carrageenan injection. This suggests its potential use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE

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